molecular formula C16H21N3O4 B2955447 N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014069-95-4

N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2955447
CAS No.: 1014069-95-4
M. Wt: 319.361
InChI Key: ILQZXDCHNIBMJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through various organic reactions, including amide coupling and pyrazole formation . The synthesis would likely involve the reaction of an appropriate pyrazole with a 3,4-dimethoxyphenethylamine derivative .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the pyrazole ring might undergo electrophilic substitution .

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of pyrazole derivatives, including those similar to N-(3,4-dimethoxyphenethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, has led to the development of compounds with potential anticancer properties. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds showing in vitro cytotoxic activity against cancer cells (Hassan et al., 2014).

Potential Anti-inflammatory Applications

Compounds structurally related to this compound have been investigated for their potential anti-inflammatory properties. Novel pyrazole derivatives have demonstrated significant anti-inflammatory activity in vivo, highlighting their potential as therapeutic agents with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

Structural Analysis and Crystallography

The structural analysis and crystallography of related NH-pyrazoles have provided insights into their molecular structures, tautomerism, and potential pharmaceutical applications. For example, the annular tautomerism of curcuminoid NH-pyrazoles has been studied, offering valuable information on their stability and potential as bioactive molecules (Cornago et al., 2009).

Pharmacological Potential

The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with this compound, has revealed potent cytotoxic properties against various cancer cell lines. This research indicates the potential of these compounds in developing new anticancer drugs (Deady et al., 2003).

Herbicidal Activity

Investigations into pyrazole-4-carboxamide derivatives have also demonstrated their potential herbicidal activity. Such studies underscore the versatility of pyrazole derivatives, including compounds related to this compound, in agricultural applications (Ohno et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-19-10-12(16(18-19)23-4)15(20)17-8-7-11-5-6-13(21-2)14(9-11)22-3/h5-6,9-10H,7-8H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQZXDCHNIBMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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